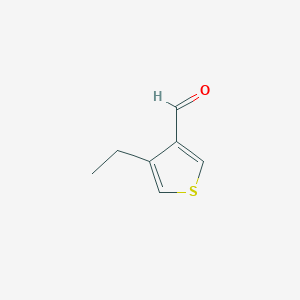

3-Thiophenecarboxaldehyde, 4-ethyl- (9CI)

Description

Significance of Thiophene (B33073) Heterocycles in Contemporary Chemical Research

Thiophene is a five-membered, sulfur-containing aromatic heterocycle that has established itself as a cornerstone in the vast field of heterocyclic chemistry. nih.gov Its structural similarity to benzene, yet with distinct electronic properties, makes it a valuable component in the design of new molecules. nih.gov Thiophene and its derivatives are integral to medicinal chemistry, forming the core structure of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. nih.gov Beyond medicine, these heterocycles are pivotal in materials science, particularly in the development of conducting polymers (like polythiophene), organic photovoltaics, and advanced electronic materials, owing to their unique optical and electronic characteristics. mdpi.comrsc.org The thiophene ring's ability to undergo a variety of chemical transformations makes it a versatile building block for synthesizing complex molecular architectures.

Synthetic Utility of the Formyl Group in Thiophene Derivatives

The formyl group (an aldehyde, -CHO) is a highly versatile functional group in organic synthesis. When attached to a thiophene ring, it serves as a crucial synthetic handle, enabling a wide array of chemical modifications. The electrophilic carbon of the aldehyde readily reacts with nucleophiles, allowing for the construction of more complex structures. Thiophenecarboxaldehydes are common precursors for synthesizing alcohols (via reduction), imines (via condensation with amines), and carboxylic acids (via oxidation). nih.gov They are also key starting materials in various carbon-carbon bond-forming reactions, such as the Wittig reaction, to produce alkenylthiophenes, or aldol (B89426) condensations. nih.gov This reactivity makes formyl-substituted thiophenes valuable intermediates in the multi-step synthesis of complex target molecules, including pharmaceuticals and functional materials. cymitquimica.com

Impact of Alkyl Substituents on Thiophene Ring Systems: Steric and Electronic Perturbations

The introduction of alkyl substituents, such as an ethyl group, onto the thiophene ring significantly modifies its chemical properties through a combination of steric and electronic effects.

Electronic Effects : Alkyl groups are electron-donating through an inductive effect (+I). This increases the electron density of the aromatic π-system of the thiophene ring, making it more susceptible to electrophilic aromatic substitution reactions compared to the unsubstituted ring. rsc.org This enhanced reactivity, however, is also influenced by the position of the substituent.

Steric Effects : The physical size of the alkyl group can hinder the approach of reagents to adjacent positions on the ring. This steric hindrance plays a critical role in directing the regioselectivity of subsequent reactions. For instance, in the electrophilic formylation of 3-alkylthiophenes, the size of the alkyl group can influence whether the incoming formyl group adds to the C2 or C5 position. researchgate.net Larger substituents will favor substitution at the less hindered C5 position. researchgate.net

These perturbations allow chemists to fine-tune the reactivity and properties of thiophene-based molecules.

Research Landscape for 3-Thiophenecarboxaldehyde (B150965) and its Alkyl-Substituted Analogues

3-Thiophenecarboxaldehyde is a widely utilized building block in organic synthesis. Research has demonstrated its utility as a starting material for a variety of more complex molecules. For example, it has been employed in the synthesis of 4-substituted 2-thiophenesulfonamides and acetal (B89532) derivatives of epipodophyllotoxin, a precursor to anticancer agents. sigmaaldrich.comfishersci.casigmaaldrich.com Its reactions are well-documented, and practical, large-scale synthesis methods have been developed, making it an accessible intermediate for both academic and industrial research. lookchem.com

The alkyl-substituted analogues of 3-thiophenecarboxaldehyde are explored for their modified reactivity and as components of functional materials. The regioselectivity of formylating 3-alkylthiophenes to produce these compounds is a subject of study, with reaction conditions being optimized to favor substitution at specific positions on the thiophene ring. researchgate.net

Table 1: Physicochemical Properties of 3-Thiophenecarboxaldehyde

| Property | Value |

|---|---|

| CAS Number | 498-62-4 |

| Molecular Formula | C₅H₄OS |

| Molecular Weight | 112.15 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 194-196 °C |

| Density | 1.28 g/mL at 25 °C |

| Refractive Index | n20/D 1.583 |

| Solubility | Not miscible in water; Soluble in organic solvents |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comsigmaaldrich.commade-in-china.com

Specific Research Focus: 3-Thiophenecarboxaldehyde, 4-ethyl- (9CI) as a Versatile Synthetic Scaffold

Within the class of alkyl-substituted thiophenecarboxaldehydes, the specific isomer 3-Thiophenecarboxaldehyde, 4-ethyl- (9CI) represents a distinct synthetic scaffold. While less documented in mainstream literature than other isomers, its structure combines the key reactive features discussed previously: the versatile formyl group at the 3-position and an ethyl substituent at the 4-position.

The synthesis of this specific compound would likely involve the direct formylation of 3-ethylthiophene (B160659). Based on established principles of electrophilic substitution on 3-substituted thiophenes, the ethyl group at the 3-position would direct an incoming electrophile (the formyl group) to either the 2- or 5-position due to electronic activation. researchgate.net The placement of the formyl group at the 3-position and the ethyl group at the 4-position suggests a more specialized synthetic route is required, potentially involving multi-step processes or directed metalation strategies.

As a synthetic scaffold, 4-ethyl-3-thiophenecarboxaldehyde offers unique potential. The formyl group provides a reactive site for building molecular complexity, while the 4-ethyl group introduces specific steric and electronic properties that can influence the conformation, solubility, and biological interactions of the final product. Its structure makes it a valuable, albeit specialized, building block for creating precisely substituted thiophene-based compounds for applications in medicinal chemistry and materials science.

Table 2: Identifier for 3-Thiophenecarboxaldehyde, 4-ethyl- (9CI)

| Identifier | Value |

|---|---|

| CAS Number | 197724-05-3 |

| Molecular Formula | C₇H₈OS |

| Common Name | 4-ethyl-3-thiophenecarboxaldehyde |

Data sourced from chemical supplier databases. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

4-ethylthiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-2-6-4-9-5-7(6)3-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKLUYQYWJBWEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Thiophenecarboxaldehyde, 4 Ethyl

Strategic Approaches to the Thiophene (B33073) Ring Construction with a 4-Ethyl Moiety

The de novo synthesis of the thiophene ring offers a direct route to complex derivatives by assembling the core structure from acyclic precursors. This approach allows for the strategic placement of substituents like the 4-ethyl and 3-formyl groups during the ring-forming process.

Modern organic synthesis provides several powerful cyclization reactions for constructing the thiophene nucleus from non-heterocyclic materials. These methods involve introducing a sulfur atom into a carbon skeleton precursor.

Paal-Knorr Thiophene Synthesis : This classical method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent to yield a thiophene. For the target molecule, a precursor such as 3-ethylhexane-2,5-dione could be reacted with phosphorus pentasulfide (P₄S₁₀) or the milder Lawesson's reagent to construct the 3,4-dialkylthiophene ring.

Gewald Aminothiophene Synthesis : This versatile one-pot reaction combines an α-methylene ketone or aldehyde with a cyano-activated methylene (B1212753) compound and elemental sulfur in the presence of a base to produce a 2-aminothiophene. While typically used for synthesizing 2-aminothiophenes, modifications of the starting materials can lead to varied substitution patterns.

Fiesselmann Thiophene Synthesis : This method involves the base-catalyzed reaction of thioglycolic acid derivatives with β-chloro-α,β-unsaturated aldehydes or ketones. By selecting appropriately substituted precursors, this synthesis can be adapted to produce a range of thiophene derivatives.

Cyclization of Functionalized Alkynes : Recent advances have focused on the heterocyclization of functionalized alkynes containing a sulfur atom. These methods, often catalyzed by transition metals like palladium, can proceed with high regioselectivity and atom economy, allowing for the construction of the thiophene ring with a predefined substitution pattern. For example, a suitably designed S-containing alkyne substrate with an ethyl group could undergo a 5-exo-dig cyclization to form the desired thiophene core.

| Cyclization Method | Precursors | Key Reagents | Notes |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Phosphorus pentasulfide (P₄S₁₀), Lawesson's Reagent | A principal and well-established route to alkyl-substituted thiophenes. |

| Gewald Synthesis | α-Methylene carbonyl, active methylene nitrile, sulfur | Organic base (e.g., morpholine) | Primarily yields 2-aminothiophenes but is highly versatile. |

| Alkyne Heterocyclization | S-containing alkyne substrates | Transition metal catalysts (e.g., PdI₂) | Offers high regioselectivity and atom economy under mild conditions. |

The ethyl group can be incorporated either during or after the initial ring formation, depending on the synthetic strategy.

During Cyclization : The most straightforward approach is to use a starting material that already contains the ethyl group in the correct position. For a Paal-Knorr synthesis, this would involve starting with a 1,4-dicarbonyl compound where the ethyl group is positioned to become the C4 substituent of the resulting thiophene ring.

Post-Cyclization Alkylation : A pre-formed thiophene ring can be alkylated. Friedel-Crafts acylation followed by a reduction (like the Wolff-Kishner reduction) is a viable, though multi-step, alternative. However, direct Friedel-Crafts alkylation can be problematic due to polyalkylation and rearrangement issues. A more controlled method involves the regioselective deprotonation of a thiophene derivative with an organolithium reagent, followed by reaction with an ethylating agent like ethyl iodide.

The introduction of a formyl group onto an aromatic ring is a fundamental transformation. For a 4-ethylthiophene intermediate, several reliable methods exist.

Vilsmeier-Haack Formylation : This reaction is a mild and efficient method for formylating electron-rich aromatic and heteroaromatic compounds. The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile. Reacting 3-ethylthiophene (B160659) with the Vilsmeier reagent would lead to electrophilic substitution, primarily at the C2 and C5 positions due to the ring's inherent reactivity. Achieving selective formylation at the C3 position would require a substrate where the more reactive positions are blocked.

Lithiation-Formylation : This powerful two-step process offers excellent regiocontrol. It involves the deprotonation of the thiophene ring with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to create a highly reactive thienyllithium intermediate. This intermediate is then quenched with an electrophilic formylating agent, most commonly DMF. To achieve formylation at the C3 position of a 4-ethylthiophene, a common strategy is to start with 3-bromo-4-ethylthiophene. A lithium-halogen exchange reaction with n-BuLi at low temperatures (e.g., -78 °C) would generate the 3-lithio-4-ethylthiophene intermediate, which upon reaction with DMF, yields the target 3-thiophenecarboxaldehyde (B150965), 4-ethyl-.

| Formylation Method | Reagents | Mechanism | Regioselectivity |

| Vilsmeier-Haack | POCl₃, DMF | Electrophilic Aromatic Substitution | Favors the most electron-rich positions (typically C2/C5 on thiophene). |

| Lithiation-Formylation | 1. n-BuLi or LDA2. DMF | Nucleophilic attack by organolithium intermediate | Controlled by the initial position of lithiation or lithium-halogen exchange. |

Post-Synthesis Functionalization of Pre-Formed Thiophene Systems

An alternative to de novo ring synthesis is the stepwise functionalization of a commercially available or easily synthesized thiophene derivative. This approach relies on modern synthetic reactions that allow for precise control over the placement of substituents.

Directed ortho metalation (DoM) is a key strategy for the regioselective functionalization of aromatic rings. A directing metalation group (DMG) on the ring coordinates to an organolithium base, directing deprotonation to an adjacent position. While thiophene itself preferentially lithiates at the C2 position, the presence of a suitable DMG at C3 could potentially direct metalation to C4.

Alternatively, halogen-metal exchange provides a powerful tool for generating organometallic intermediates at specific positions that might be inaccessible through direct deprotonation. For instance, starting with 3,4-dibromothiophene, a selective lithium-bromine exchange at one position can be achieved, followed by reaction with an electrophile. This approach offers a pathway to introduce substituents at both the C3 and C4 positions in a controlled, stepwise manner.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis. These reactions allow for the coupling of an organometallic reagent with an organic halide or triflate.

Starting from a di-substituted thiophene, such as 3-bromo-4-iodothiophene, these reactions can be used to selectively introduce the ethyl and formyl (or a precursor) groups.

Suzuki Coupling : This reaction couples an organoboron compound (boronic acid or ester) with an organic halide. It is widely used due to the stability and low toxicity of the boron reagents and generally high yields. One could couple 4-iodothiophene-3-carbaldehyde with ethylboronic acid.

Stille Coupling : This reaction involves the coupling of an organotin compound (stannane) with an organic halide. It is highly versatile and tolerant of a wide variety of functional groups, though concerns exist over the toxicity of the tin byproducts.

Negishi Coupling : This reaction utilizes an organozinc reagent coupled with an organic halide. Organozinc reagents are more reactive than their boron or tin counterparts, often allowing for milder reaction conditions.

These cross-coupling methods provide a modular and highly convergent approach to synthesizing 3-Thiophenecarboxaldehyde, 4-ethyl-, by allowing for the independent introduction of the key functional groups onto a pre-formed thiophene scaffold.

| Cross-Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages |

| Suzuki-Miyaura | Organoboron (R-B(OR)₂) | Palladium complex (e.g., Pd(PPh₃)₄) | Air/moisture stable reagents, low toxicity, high functional group tolerance. |

| Stille | Organotin (R-SnR'₃) | Palladium complex | Mild conditions, regioselective, compatible with many functional groups. |

| Negishi | Organozinc (R-ZnX) | Palladium or Nickel complex | High reactivity of organozinc reagent, often proceeds under mild conditions. |

Selective Formylation Protocols in the Presence of the Ethyl Group

The introduction of a formyl group onto a thiophene ring already bearing an alkyl substituent, such as an ethyl group, requires careful selection of formylation protocols to ensure regioselectivity. The electron-donating nature of the ethyl group at the 4-position directs electrophilic substitution primarily to the adjacent 3- and 5-positions.

One of the most widely employed methods for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction . organic-chemistry.orgchemistrysteps.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group. chemistrysteps.comwikipedia.org For 3-ethylthiophene, the Vilsmeier-Haack reaction would be expected to yield a mixture of 4-ethyl-2-thiophenecarboxaldehyde and 4-ethyl-3-thiophenecarboxaldehyde, with the regioselectivity being influenced by steric hindrance and the electronic effects of the ethyl group. The initial product is an iminium ion, which is subsequently hydrolyzed to afford the aldehyde. wikipedia.org

Another powerful technique for achieving regioselective formylation is through ortho-lithiation (directed metalation). commonorganicchemistry.comthieme-connect.de This method involves the deprotonation of the thiophene ring at a specific position directed by a suitable functional group, followed by quenching the resulting organolithium species with an electrophile like DMF. commonorganicchemistry.com While 3-ethylthiophene itself does not possess a directing group for selective lithiation at the 3-position, this strategy can be employed if a directing group is temporarily introduced at the 2-position of the thiophene ring. After formylation at the 3-position, the directing group can be removed.

Table 1: Comparison of Formylation Protocols for Substituted Thiophenes

| Method | Reagents | General Applicability | Key Considerations for Selectivity |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Electron-rich heterocycles | Electronic effects and steric hindrance from the ethyl group will influence the ratio of 2- and 3-formylated products. |

| Ortho-lithiation | Organolithium reagent (e.g., n-BuLi), DMF | Arenes with directing metalating groups | Requires the presence or temporary installation of a directing group to achieve high regioselectivity. |

Catalytic Transformations in the Synthesis of 3-Thiophenecarboxaldehyde, 4-ethyl-

Catalytic methods offer efficient and atom-economical routes to construct the substituted thiophene core of 3-Thiophenecarboxaldehyde, 4-ethyl-. These approaches can be broadly categorized into metal-catalyzed and transition-metal-free syntheses.

Metal-catalyzed heterocyclization of functionalized alkynes is a potent strategy for the regioselective synthesis of substituted thiophenes. nih.gov This methodology often involves the reaction of alkynes bearing a sulfur-containing nucleophile in the presence of a transition metal catalyst. For the synthesis of a 4-ethyl-3-formylthiophene derivative, a suitably substituted alkyne precursor would be required. The catalyst, often a palladium or rhodium complex, facilitates the cyclization process, leading to the formation of the thiophene ring with high efficiency. nih.govnih.gov The specific substitution pattern of the final product is determined by the structure of the starting alkyne.

Growing interest in sustainable chemistry has led to the development of several transition-metal-free methods for thiophene synthesis. organic-chemistry.orgorganic-chemistry.org A prominent example is the Gewald reaction , which is a multicomponent reaction involving a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. wikipedia.orgscispace.comorganic-chemistry.org While the direct synthesis of 3-Thiophenecarboxaldehyde, 4-ethyl- via the Gewald reaction is not straightforward, the resulting aminothiophene can be a versatile intermediate for further functionalization.

Other transition-metal-free approaches include the reaction of 1,3-dienes with a sulfur source like potassium sulfide. organic-chemistry.org These methods provide an environmentally benign alternative to metal-catalyzed processes.

Biocatalysis offers a green and highly selective alternative for the synthesis of aldehydes. nih.govchemrxiv.org Enzymes such as carboxylic acid reductases (CARs) are capable of reducing carboxylic acids to their corresponding aldehydes. nih.gov In the context of thiophene systems, a 4-ethyl-3-thiophenecarboxylic acid could potentially be converted to 4-ethyl-3-thiophenecarboxaldehyde using a suitable CAR. This enzymatic approach operates under mild conditions and can exhibit high chemo- and regioselectivity. Research has shown that CARs can be active on various heterocyclic carboxylic acids, including furan and thiophene derivatives. nih.gov

Another enzymatic route involves the oxidation of alcohols to aldehydes, catalyzed by alcohol oxidases. nih.gov If 4-ethyl-3-thiophenemethanol were available, it could be selectively oxidized to the target aldehyde using an appropriate alcohol oxidase.

Table 2: Overview of Catalytic Approaches to Substituted Thiophenes

| Catalytic Approach | Typical Catalysts/Reagents | Key Features | Relevance to Target Compound |

| Metal-Catalyzed Heterocyclization | Palladium, Rhodium complexes | High efficiency and regioselectivity. | Synthesis of the thiophene core from alkyne precursors. |

| Gewald Reaction | Base, Elemental Sulfur | Multicomponent, transition-metal-free. | Provides functionalized thiophene intermediates. wikipedia.orgscispace.comorganic-chemistry.org |

| Enzymatic Aldehyde Formation | Carboxylic Acid Reductases (CARs), Alcohol Oxidases | High selectivity, mild reaction conditions, environmentally friendly. | Direct formation of the aldehyde from a carboxylic acid or alcohol precursor. nih.gov |

Optimization of Reaction Conditions and Yields for the 4-Ethyl Derivative

The optimization of reaction conditions is crucial for maximizing the yield and purity of 3-Thiophenecarboxaldehyde, 4-ethyl-. Key parameters that are often varied include temperature, reaction time, solvent, and the stoichiometry of reagents.

For instance, in a Vilsmeier-Haack formylation, the temperature must be carefully controlled to prevent side reactions and decomposition of the product. Lower temperatures generally favor higher selectivity but may require longer reaction times. The choice of solvent can also significantly impact the reaction outcome. Dichloromethane is a commonly used solvent in such reactions. nih.gov

In metal-catalyzed reactions, the choice of ligand, catalyst loading, and the nature of the base can all influence the efficiency and selectivity of the transformation. For transition-metal-free reactions like the Gewald synthesis, the type of base (e.g., morpholine, triethylamine) and the solvent (e.g., ethanol, DMF) are critical parameters to optimize.

The following table provides a hypothetical example of how reaction conditions could be optimized for the synthesis of a substituted thiophene, which could be analogous to the synthesis of the target compound.

Table 3: Illustrative Optimization of Reaction Conditions for a Substituted Thiophene Synthesis

| Entry | Parameter Varied | Condition | Observed Yield (%) |

| 1 | Temperature | 25°C | 45 |

| 2 | Temperature | 50°C | 78 |

| 3 | Temperature | 80°C | 65 (with side products) |

| 4 | Solvent | Toluene | 62 |

| 5 | Solvent | Dichloromethane | 78 |

| 6 | Solvent | THF | 55 |

| 7 | Catalyst Loading | 1 mol% | 70 |

| 8 | Catalyst Loading | 2 mol% | 78 |

| 9 | Catalyst Loading | 5 mol% | 79 |

Chemical Reactivity and Derivatization Strategies for 3 Thiophenecarboxaldehyde, 4 Ethyl

Transformations of the Aldehyde Functionality

The aldehyde group is a versatile functional handle, susceptible to a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives. The electron-donating nature of the 4-ethyl group generally increases the electron density at the formyl carbon, which can influence the rates of nucleophilic attack.

Nucleophilic Addition Reactions (e.g., Hydride Reduction, Grignard Additions)

Nucleophilic addition is a fundamental reaction of aldehydes. Hydride reagents, such as sodium borohydride (B1222165) or lithium aluminum hydride, readily reduce the aldehyde to the corresponding primary alcohol, (4-ethyl-3-thienyl)methanol. Similarly, Grignard reagents and other organometallic compounds add to the formyl group to generate secondary alcohols.

The electron-donating ethyl group at the 4-position increases the electron density on the thiophene (B33073) ring, which in turn slightly deactivates the aldehyde's carbonyl carbon towards nucleophilic attack compared to the unsubstituted 3-thiophenecarboxaldehyde (B150965). This effect, however, is generally not significant enough to prevent these reactions but might lead to slightly slower reaction rates.

Table 1: Examples of Nucleophilic Addition Reactions

| Reactant | Reagent | Product | Expected Influence of 4-ethyl group |

| 3-Thiophenecarboxaldehyde | 1. CH₃MgBr2. H₃O⁺ | 1-(3-Thienyl)ethanol | Slightly slower reaction rate due to the +I effect of the ethyl group. |

| 3-Thiophenecarboxaldehyde | NaBH₄, EtOH | (3-Thienyl)methanol | Minor impact on reaction rate, as hydride reduction is typically rapid. |

Condensation Reactions (e.g., Knoevenagel, Aldol (B89426), Wittig-Horner)

Condensation reactions are pivotal for carbon-carbon bond formation. In the Knoevenagel condensation, 3-Thiophenecarboxaldehyde, 4-ethyl- can react with active methylene (B1212753) compounds in the presence of a weak base to yield α,β-unsaturated products. asianpubs.org The Doebner modification, which utilizes pyridine (B92270) and a carboxylic acid-containing nucleophile, is also applicable. nih.gov

Aldol condensations with ketones or other enolizable aldehydes can also be employed, though self-condensation of the reaction partner can be a competing process. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions provide reliable routes to alkenes. e-bookshelf.dejcu.edu.au The HWE reaction, in particular, is known for its high E-selectivity in the formation of the double bond. jcu.edu.au

The electron-donating 4-ethyl group is expected to have a minimal impact on the course of these reactions, which are primarily driven by the reactivity of the active methylene compound or the ylide.

Table 2: Overview of Condensation Reactions

| Reaction Name | General Reactants | General Product |

| Knoevenagel Condensation | Aldehyde, Active Methylene Compound | α,β-Unsaturated Compound |

| Aldol Condensation | Aldehyde, Enolizable Carbonyl | β-Hydroxy Carbonyl or α,β-Unsaturated Carbonyl |

| Wittig Reaction | Aldehyde, Phosphonium Ylide | Alkene |

| Horner-Wadsworth-Emmons Reaction | Aldehyde, Phosphonate Carbanion | (E)-Alkene |

Oxidation and Reduction Processes of the Formyl Group

The formyl group of 3-Thiophenecarboxaldehyde, 4-ethyl- can be readily oxidized to a carboxylic acid, 4-ethyl-3-thiophenecarboxylic acid, using a variety of oxidizing agents such as potassium permanganate, chromic acid, or milder reagents like silver oxide.

Conversely, reduction of the formyl group can lead to different products depending on the reaction conditions. As mentioned, hydride reagents yield the corresponding alcohol. More vigorous reduction methods, such as the Wolff-Kishner or Clemmensen reduction, can achieve complete reduction of the aldehyde to a methyl group, affording 3,4-diethylthiophene.

Formation of Acetal (B89532) and Ketal Derivatives

In the presence of an acid catalyst, 3-Thiophenecarboxaldehyde, 4-ethyl- reacts with alcohols to form acetals. researchgate.netnih.gov This reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. researchgate.netthegoodscentscompany.com Cyclic acetals can be formed using diols like ethylene (B1197577) glycol. These acetal derivatives are stable under neutral and basic conditions, making them excellent protecting groups for the aldehyde functionality during subsequent chemical modifications of the molecule. nih.gov

Table 3: Acetal Formation

| Reactant | Reagent | Product |

| 3-Thiophenecarboxaldehyde, 4-ethyl- | 2 eq. Ethanol, H⁺ | 3-(Diethoxymethyl)-4-ethylthiophene |

| 3-Thiophenecarboxaldehyde, 4-ethyl- | Ethylene Glycol, H⁺ | 2-(4-Ethyl-3-thienyl)-1,3-dioxolane |

Schiff Base Formation and Related Iminations

The reaction of 3-Thiophenecarboxaldehyde, 4-ethyl- with primary amines leads to the formation of Schiff bases (imines). This condensation reaction is typically carried out in a suitable solvent, and in some cases, with azeotropic removal of water to favor product formation. These thiophene-based Schiff bases are of interest due to their potential as ligands in coordination chemistry and for their biological activities.

Reactivity of the Thiophene Ring System

The thiophene ring is an electron-rich aromatic system, prone to electrophilic substitution reactions. The position of substitution is directed by the existing substituents. In 3-Thiophenecarboxaldehyde, 4-ethyl-, the aldehyde group is an electron-withdrawing, deactivating meta-director, while the ethyl group is an electron-donating, activating ortho-, para-director.

Given the positions of these groups, the most activated positions for electrophilic attack are C2 and C5. The electron-donating ethyl group at C4 enhances the electron density at C5, making it the most probable site for electrophilic substitution. The C2 position is also activated by the ethyl group (para-directing) but is adjacent to the deactivating aldehyde group, which may sterically and electronically disfavor attack at this position. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur preferentially at the C5 position.

Table 4: Predicted Regioselectivity of Electrophilic Substitution

| Reaction | Reagent | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | 4-Ethyl-5-nitro-3-thiophenecarboxaldehyde |

| Bromination | Br₂/Acetic Acid | 5-Bromo-4-ethyl-3-thiophenecarboxaldehyde |

| Friedel-Crafts Acylation | Acetyl Chloride/AlCl₃ | 5-Acetyl-4-ethyl-3-thiophenecarboxaldehyde |

Electrophilic Aromatic Substitution (EAS) with Consideration of the Ethyl and Formyl Directing Effects

Electrophilic aromatic substitution (EAS) is a cornerstone of thiophene chemistry. In the case of 4-ethyl-3-thiophenecarboxaldehyde, the outcome of EAS reactions is governed by the directing effects of the existing substituents. The ethyl group at the 4-position is an activating, ortho-, para-director, while the formyl group at the 3-position is a deactivating, meta-director.

The ethyl group, being an alkyl group, donates electron density to the thiophene ring through an inductive effect, thereby activating it towards electrophilic attack. It will direct incoming electrophiles to the positions ortho and para to it, which are the 3 and 5-positions. Conversely, the formyl group is an electron-withdrawing group due to the carbonyl's resonance and inductive effects, deactivating the ring towards electrophiles. It directs incoming electrophiles to the meta position, which is the 5-position relative to the formyl group.

Given this, both substituents direct incoming electrophiles to the 5-position. The 2-position is sterically hindered by the adjacent formyl group and electronically deactivated by it. Therefore, electrophilic substitution, such as nitration, halogenation, or Friedel-Crafts reactions, is expected to occur predominantly at the 5-position of the thiophene ring. researchgate.netmasterorganicchemistry.comlibretexts.org The general mechanism involves the attack of an electrophile on the electron-rich thiophene ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. libretexts.org

Nucleophilic Aromatic Substitution (NAS) on Halogenated Derivatives

Nucleophilic aromatic substitution (NAS) is a viable pathway for functionalizing the 4-ethyl-3-thiophenecarboxaldehyde core, particularly after halogenation. nih.gov This type of reaction typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. nih.govnih.gov In halogenated derivatives of 4-ethyl-3-thiophenecarboxaldehyde, the formyl group serves this purpose.

For instance, if a halogen atom is introduced at the 5-position via electrophilic substitution, the resulting 5-halo-4-ethyl-3-thiophenecarboxaldehyde becomes a substrate for NAS. The electron-withdrawing nature of the formyl group, and to a lesser extent the halogen, facilitates the attack of nucleophiles at the carbon bearing the halogen. Common nucleophiles used in such reactions include alkoxides, amines, and thiolates. nih.gov The reaction generally proceeds through a Meisenheimer complex intermediate, a resonance-stabilized anionic adduct, before the leaving group is expelled to yield the substituted product. nih.gov The reactivity of the halogen as a leaving group generally follows the trend I > Br > Cl > F.

Exploration of C-H Activation and Functionalization at Adjacent Positions

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical alternative to traditional cross-coupling reactions. caltech.eduyoutube.com For 4-ethyl-3-thiophenecarboxaldehyde, C-H activation strategies can be employed to introduce functional groups at positions that are otherwise difficult to access.

The formyl group can act as a directing group, facilitating the ortho-C-H activation at the 2-position of the thiophene ring. youtube.com Catalytic systems based on palladium, rhodium, or ruthenium can coordinate to the oxygen of the formyl group, bringing the metal center in close proximity to the C-H bond at the 2-position. This allows for the selective cleavage of this C-H bond and subsequent functionalization through coupling with various partners like alkenes, alkynes, or aryl halides. youtube.com This approach provides a direct route to 2-substituted-4-ethyl-3-thiophenecarboxaldehyde derivatives, which would be challenging to synthesize via classical electrophilic substitution due to the directing effects of the existing substituents.

Synthesis of Advanced Molecular Architectures

The unique structural and electronic properties of 4-ethyl-3-thiophenecarboxaldehyde make it a valuable building block for the synthesis of advanced molecular architectures with applications in materials science and medicinal chemistry.

Construction of Oligomers and Polymers Incorporating 4-ethyl-3-thiophenecarboxaldehyde Units

Thiophene-based oligomers and polymers are of significant interest due to their potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). d-nb.inforsc.org The incorporation of 4-ethyl-3-thiophenecarboxaldehyde units into these conjugated systems can be used to tune their electronic properties and morphology.

The formyl group provides a handle for further reactions, allowing for the creation of more complex polymer structures. For example, the aldehyde can be converted to other functional groups, such as an alkene via a Wittig reaction, which can then participate in polymerization reactions. Alternatively, the aldehyde can be used to introduce side chains that can influence the solubility and processing of the resulting polymers. researchgate.net The ethyl group enhances the solubility of the oligomers and polymers in organic solvents, which is crucial for their solution-based processing into thin films for electronic devices. researchgate.net The synthesis of such polymers can be achieved through various polymerization techniques, including oxidative polymerization and cross-coupling methods like Stille or Suzuki coupling of halogenated derivatives. d-nb.infonih.gov

Preparation of Complex Heterocyclic Systems via Annulation Reactions

Annulation reactions, which involve the formation of a new ring fused to an existing one, can be employed to construct complex heterocyclic systems from 4-ethyl-3-thiophenecarboxaldehyde. The formyl group is a key functional group for initiating such transformations.

For instance, the aldehyde can undergo condensation reactions with various binucleophiles to form fused heterocyclic rings. A classic example is the Gewald reaction, where the aldehyde can react with an active methylene nitrile and elemental sulfur in the presence of a base to form a 2-aminothiophene derivative. sciforum.net While the original substrate is an aldehyde, this methodology highlights how the formyl group can be a precursor to fused systems. Another approach is the Fiesselmann thiophene synthesis, which can be adapted to create thieno[3,2-b]thiophene (B52689) derivatives. nih.govbeilstein-journals.org These annulation strategies open up avenues to novel polycyclic aromatic systems with extended π-conjugation, which are of interest for their electronic and optical properties.

Synthesis of Biaryl Thiophene Derivatives via Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are indispensable tools for the synthesis of biaryl compounds. nih.gov To synthesize biaryl thiophene derivatives from 4-ethyl-3-thiophenecarboxaldehyde, it first needs to be converted into a suitable coupling partner.

Advanced Spectroscopic and Structural Characterization of 3 Thiophenecarboxaldehyde, 4 Ethyl and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecular framework can be assembled.

¹H and ¹³C NMR for Definitive Structural Assignment and Purity Assessment

¹H and ¹³C NMR spectroscopy are fundamental techniques for the structural elucidation and purity verification of organic compounds.

For 4-ethyl-3-thiophenecarboxaldehyde , the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the two thiophene (B33073) ring protons, and the protons of the ethyl group. The aldehydic proton (CHO) would appear as a singlet in the downfield region, typically around δ 9.8-10.0 ppm. The thiophene protons at positions 2 and 5 would exhibit signals in the aromatic region (δ 7.0-8.5 ppm). The ethyl group would present as a quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃), with their exact chemical shifts influenced by the electronic environment of the thiophene ring.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is expected to have a characteristic signal in the highly deshielded region of the spectrum (δ 180-190 ppm). The thiophene ring carbons would resonate in the aromatic region (δ 120-150 ppm), with the carbon attached to the electron-withdrawing aldehyde group (C3) and the electron-donating ethyl group (C4) showing distinct chemical shifts. The carbons of the ethyl group would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 4-ethyl-3-thiophenecarboxaldehyde

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CHO | 9.8 - 10.0 | s |

| H-2 | 7.5 - 8.0 | d |

| H-5 | 7.2 - 7.7 | d |

| CH₂ (ethyl) | 2.6 - 2.9 | q |

| CH₃ (ethyl) | 1.2 - 1.4 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 4-ethyl-3-thiophenecarboxaldehyde

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 180 - 190 |

| C-3 | 140 - 145 |

| C-4 | 145 - 150 |

| C-2 | 130 - 135 |

| C-5 | 125 - 130 |

| CH₂ (ethyl) | 20 - 25 |

| CH₃ (ethyl) | 13 - 16 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are powerful methods for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment would reveal the coupling between adjacent protons. For 4-ethyl-3-thiophenecarboxaldehyde, cross-peaks would be expected between the thiophene protons H-2 and H-5 (if coupled), and importantly, between the methylene (CH₂) and methyl (CH₃) protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms. It would definitively assign the proton signals to their corresponding carbon atoms in the thiophene ring and the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the substitution pattern on the thiophene ring. For instance, correlations would be expected from the aldehydic proton to C-3 and C-2 of the thiophene ring. The methylene protons of the ethyl group would show correlations to C-4, C-3, and C-5, confirming the position of the ethyl group at C-4.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.

Analysis of Characteristic Stretching and Bending Modes

The IR and Raman spectra of 4-ethyl-3-thiophenecarboxaldehyde would be dominated by several characteristic vibrational modes.

A strong absorption band in the IR spectrum between 1680 and 1700 cm⁻¹ would be indicative of the C=O stretching vibration of the aromatic aldehyde. The C-H stretching vibrations of the thiophene ring and the aldehyde group would appear in the region of 3100-3000 cm⁻¹. The C-H stretching vibrations of the ethyl group would be observed around 2960-2850 cm⁻¹. The C=C stretching vibrations of the thiophene ring are expected in the 1600-1400 cm⁻¹ region. Characteristic C-S stretching modes of the thiophene ring typically appear in the lower frequency region of the spectrum.

Table 3: Predicted Characteristic IR Absorption Bands for 4-ethyl-3-thiophenecarboxaldehyde

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretching | 1680 - 1700 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aldehyde C-H | Stretching | 2850 - 2750 |

| Aliphatic C-H | Stretching | 2960 - 2850 |

| Thiophene Ring (C=C) | Stretching | 1600 - 1400 |

| Thiophene Ring (C-S) | Stretching | 800 - 600 |

Conformational Analysis through Vibrational Data

While challenging, analysis of the vibrational spectra can sometimes provide information about the conformational preferences of the molecule, such as the orientation of the aldehyde group relative to the thiophene ring. The presence of specific bands or shifts in band positions upon changes in solvent polarity or temperature can indicate the existence of different conformers.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of 4-ethyl-3-thiophenecarboxaldehyde is expected to show absorption bands corresponding to π → π* and n → π* transitions. The thiophene ring itself is a chromophore, and the presence of the electron-withdrawing aldehyde group and the electron-donating ethyl group will influence the position and intensity of these absorption maxima.

Typically, substituted thiophenes exhibit strong absorptions in the UV region. The π → π* transitions of the conjugated system involving the thiophene ring and the carbonyl group would likely result in a strong absorption band in the range of 250-300 nm. A weaker n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, might be observed at longer wavelengths, potentially above 300 nm. The ethyl group, being an auxochrome, would likely cause a small red shift (bathochromic shift) in the absorption maxima compared to the unsubstituted 3-thiophenecarboxaldehyde (B150965).

Investigation of Electronic Transitions and Conjugation Effects

The electronic transitions of thiophene-based compounds are of significant interest due to their applications in organic electronics. The UV-Vis spectrum of these molecules is characterized by π → π* and n → π* transitions. In thiophene derivatives, the π-conjugated system is central to their electronic properties. diva-portal.org The introduction of a carboxaldehyde group at the 3-position of the thiophene ring extends the conjugation, which typically results in a bathochromic (red) shift of the absorption maxima compared to unsubstituted thiophene.

Influence of the Ethyl Substituent on Absorption Maxima

The presence of an alkyl substituent, such as an ethyl group, on the thiophene ring can influence the electronic absorption spectra. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This electron-donating nature can slightly perturb the energy levels of the π-orbitals in the thiophene ring.

In the case of "3-Thiophenecarboxaldehyde, 4-ethyl-", the ethyl group at the 4-position is expected to have a modest impact on the absorption maxima compared to the unsubstituted 3-thiophenecarboxaldehyde. The electron-donating effect of the ethyl group can lead to a small bathochromic shift (a shift to longer wavelengths) in the π → π* transition. This is because the electron donation can slightly raise the energy of the highest occupied molecular orbital (HOMO), thereby decreasing the HOMO-LUMO gap. However, without direct experimental data, the precise magnitude of this shift remains speculative. Studies on other alkyl-substituted thiophenes could provide a more quantitative understanding of this effect.

Table 1: Expected UV-Vis Absorption Data

| Compound | Expected λmax (nm) | Solvent | Transition |

| 3-Thiophenecarboxaldehyde | ~250-260 | Ethanol | π → π |

| 3-Thiophenecarboxaldehyde, 4-ethyl- | ~255-265 | Ethanol | π → π |

Note: The data for 3-Thiophenecarboxaldehyde, 4-ethyl- is an educated estimation based on the expected electronic effect of the ethyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. For "3-Thiophenecarboxaldehyde, 4-ethyl-", the molecular weight can be readily calculated from its chemical formula (C₇H₈OS).

The fragmentation of thiophene derivatives upon electron impact is well-documented. rsc.org The mass spectra of substituted thiophenes typically show a prominent molecular ion peak. rsc.org For 3-thiophenecarboxaldehyde, the molecular ion is observed at m/z 112. nist.gov The fragmentation of aldehydes often involves the loss of a hydrogen atom (M-1) or the formyl radical (M-29).

For "3-Thiophenecarboxaldehyde, 4-ethyl-", the molecular ion peak is expected at m/z 140. Key fragmentation pathways would likely include:

Loss of a hydrogen atom: leading to a fragment at m/z 139.

Loss of the formyl group (CHO): resulting in a fragment at m/z 111.

Loss of an ethyl radical (C₂H₅): producing a fragment at m/z 111.

Cleavage of the thiophene ring: which can lead to various smaller fragments.

Table 2: Predicted Mass Spectrometry Fragmentation for 3-Thiophenecarboxaldehyde, 4-ethyl-

| m/z | Proposed Fragment |

| 140 | [M]⁺ (Molecular Ion) |

| 139 | [M-H]⁺ |

| 111 | [M-CHO]⁺ or [M-C₂H₅]⁺ |

| 83 | [C₄H₃S]⁺ (Thienyl cation) |

X-ray Diffraction Studies for Solid-State Structural Analysis and Intermolecular Interactions

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Such studies provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's properties.

While a crystal structure for "3-Thiophenecarboxaldehyde, 4-ethyl-" is not publicly available, analysis of related structures can offer valuable insights. For instance, X-ray diffraction studies on other thiophene derivatives have been reported. arkat-usa.org These studies reveal details about the planarity of the thiophene ring and the orientation of its substituents.

In the solid state, molecules of "3-Thiophenecarboxaldehyde, 4-ethyl-" would likely pack in a way that maximizes intermolecular interactions. These could include C-H···O hydrogen bonds involving the aldehyde group and π-π stacking interactions between the thiophene rings. The presence of the 4-ethyl group would influence the crystal packing by introducing steric bulk, which might affect the efficiency of π-π stacking compared to the unsubstituted analogue. The ethyl group's conformation (e.g., staggered or eclipsed relative to the thiophene ring) would also be determined by the crystal packing forces. A detailed understanding of these interactions would require a dedicated single-crystal X-ray diffraction study.

Computational and Theoretical Studies on 3 Thiophenecarboxaldehyde, 4 Ethyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into the electronic structure and behavior of molecules. However, specific applications of these methods to 4-ethyl-3-thiophenecarboxaldehyde are not documented in the searched scientific literature.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions

There is no available research that details the Frontier Molecular Orbital (FMO) analysis of 4-ethyl-3-thiophenecarboxaldehyde. This type of analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map for 4-ethyl-3-thiophenecarboxaldehyde has not been published. This visualization tool is invaluable for understanding intermolecular interactions and identifying regions of a molecule that are electron-rich or electron-poor, which has implications for its chemical behavior.

Conformational Analysis and Energy Minima Identification

A formal conformational analysis to identify the energy minima of 4-ethyl-3-thiophenecarboxaldehyde is not present in the available literature. Such a study would explore the different spatial arrangements of the atoms in the molecule, particularly rotation around single bonds, to determine the most stable conformations.

Computational Elucidation of Reaction Mechanisms and Transition States

The scientific literature lacks any computational studies elucidating the reaction mechanisms and identifying the transition states for chemical reactions involving 4-ethyl-3-thiophenecarboxaldehyde. These theoretical investigations are key to understanding how the molecule transforms during a chemical reaction.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

There are no available studies that report the computational prediction of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for 4-ethyl-3-thiophenecarboxaldehyde and their comparison with experimental data. This combined experimental and theoretical approach is a powerful method for confirming molecular structures and understanding their spectroscopic signatures.

Lack of Publicly Available Data for (9CI)

Despite a comprehensive search of available scientific literature and databases, no specific computational and theoretical studies focusing on the material interactions of 3-Thiophenecarboxaldehyde (B150965), 4-ethyl- (9CI) were identified.

Consequently, it is not possible to provide the detailed research findings and data tables requested for the section on "Molecular Docking and Simulation Studies for Material Interactions (Excluding Biological Activity Focus)." The absence of such specific data in the public domain prevents a scientifically accurate and informative discussion on this topic.

Further research or the publication of studies specifically investigating the computational and theoretical properties of 3-Thiophenecarboxaldehyde, 4-ethyl- in the context of material science would be required to address the user's request.

Uncharted Territory: The Materials Science Applications of 4-ethyl-3-thiophenecarboxaldehyde Remain Largely Undocumented

Despite a growing interest in functionalized thiophene (B33073) derivatives for advanced materials, a comprehensive analysis of "3-Thiophenecarboxaldehyde, 4-ethyl- (9CI)" within the specified applications in materials science and organic electronics reveals a significant gap in the available scientific literature. Extensive searches for data pertaining to its use as a monomeric precursor for π-conjugated polymers, its specific role in the synthesis of poly(4-ethyl-3-thiophenecarboxaldehyde), the influence of its 4-ethyl group on polymerization, or its development into functionalizable and adhesive semiconducting polymers have yielded no specific results. Similarly, its application as a building block for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) is not documented in readily accessible research.

While the broader class of thiophene-based aldehydes and poly(3-alkylthiophenes) are subjects of intensive research, the specific properties and applications of the 4-ethyl substituted 3-thiophenecarboxaldehyde are not detailed. Research into thiophene-aldehyde monomers has highlighted challenges in their direct polymerization. nih.govresearchgate.netacs.org To overcome this, strategies such as creating trimers with more easily polymerizable units like 3,4-ethylenedioxythiophene (B145204) (EDOT) have been developed to incorporate the aldehyde functionality into a polymer chain. nih.govresearchgate.netacs.org The aldehyde group is recognized as a valuable tool for the post-polymerization functionalization of semiconducting polymers, allowing for the creation of cross-linked films and the attachment of other molecules. nih.govresearchgate.net

Furthermore, the influence of alkyl side chains on the properties of polythiophenes is a well-established area of study. The length and position of these chains are known to impact polymer solubility, processability, and the solid-state packing of the polymer chains, which in turn affects the electronic properties of the material. sigmaaldrich.com The regioregularity, or the specific orientation of monomer units within the polymer chain, is also a critical factor in achieving high charge carrier mobility and is often controlled through specific polymerization techniques like the Grignard Metathesis (GRIM) method. researchgate.net

However, the specific influence of a 4-ethyl group on the polymerization of a 3-thiophenecarboxaldehyde monomer and the resulting polymer's characteristics remain uninvestigated in the available literature. The development of functionalizable and adhesive properties has been explored in polymers derived from other thiophene-aldehyde monomers, where the aldehyde group facilitates cross-linking and surface grafting. nih.govresearchgate.netacs.org

The role of thiophene derivatives as building blocks for organic semiconductors is significant, with numerous examples of their use in both OLEDs and OFETs. pharmaffiliates.com In these applications, the chemical structure of the thiophene monomer is carefully designed to tune the electronic energy levels, charge transport properties, and stability of the resulting materials. Despite this, there is no specific mention of "3-Thiophenecarboxaldehyde, 4-ethyl- (9CI)" being utilized in the design of OLED components or in the fabrication of OFETs.

Applications in Advanced Materials Science and Organic Electronics

Building Blocks for Organic Semiconductors and Optoelectronic Materials

Integration into Dye-Sensitized Solar Cells (DSSCs)

The aldehyde functionality of 4-ethyl-3-thiophenecarboxaldehyde serves as a key reactive site for the synthesis of sophisticated organic dyes, which are central to the performance of Dye-Sensitized Solar Cells (DSSCs). The general structure of these dyes often follows a donor-π-acceptor (D-π-A) design, where the aldehyde group can be readily transformed into a π-conjugated bridge or an anchoring group.

The presence of the 4-ethyl group is expected to have a beneficial impact on the performance of DSSCs. As an electron-donating group, the ethyl substituent can increase the electron density of the thiophene (B33073) ring. This, in turn, can raise the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting dye. A higher HOMO level can lead to a more efficient charge transfer from the dye to the electrolyte and potentially a higher open-circuit voltage (Voc), a critical parameter for solar cell efficiency.

Furthermore, the ethyl group can enhance the solubility of the dye in organic solvents, which is advantageous for the fabrication process of DSSCs. Improved solubility allows for better film formation on the semiconductor surface, leading to a more uniform and efficient dye loading. The steric hindrance introduced by the ethyl group might also play a role in reducing dye aggregation on the semiconductor surface, a common issue that can lead to performance losses.

While specific performance data for DSSCs based on dyes derived from 4-ethyl-3-thiophenecarboxaldehyde is not yet widely reported, the table below illustrates the typical performance of DSSCs using dyes derived from the parent compound, 3-thiophenecarboxaldehyde (B150965), and provides a theoretical projection for a 4-ethyl derivative.

| Dye Derivative | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |

| Based on 3-Thiophenecarboxaldehyde | ||||

| Thiophene-based Dye 1 | 5.31% sigmaaldrich.com | 0.68 V | 11.2 mA/cm² | 0.70 |

| Thiophene-based Dye 2 | 6.10% (as cosensitizer) fishersci.ca | 0.72 V | 12.5 mA/cm² | 0.68 |

| Projected for 4-ethyl-3-thiophenecarboxaldehyde Derivative | ||||

| Hypothetical Dye 3 | > 6.10% | > 0.72 V | > 12.5 mA/cm² | ~0.68 |

This table presents representative data for DSSCs using dyes derived from 3-thiophenecarboxaldehyde and a theoretical projection for a derivative of 4-ethyl-3-thiophenecarboxaldehyde, anticipating improved performance due to the electronic and steric effects of the ethyl group.

Utilization in Chemical Sensors and Chemoresponsive Materials

The aldehyde group in 4-ethyl-3-thiophenecarboxaldehyde is a versatile handle for the construction of chemical sensors and chemoresponsive materials. This functional group can readily undergo condensation reactions with a variety of nucleophiles, such as amines, to form Schiff bases. This chemistry allows for the straightforward integration of the thiophene unit into larger molecular systems designed to interact with specific analytes.

The thiophene ring itself possesses interesting electronic properties that can be exploited for sensing applications. Upon interaction with an analyte, the electronic structure of the thiophene-based material can be perturbed, leading to a measurable change in its optical or electronic properties, such as a color change (colorimetric sensor) or a change in fluorescence (fluorometric sensor).

The 4-ethyl group can enhance the performance of such sensors in several ways. Its electron-donating nature can modulate the electron density of the thiophene ring, potentially increasing the sensitivity of the sensor to electron-deficient analytes. Furthermore, the hydrophobic ethyl group can create specific binding pockets, enhancing the selectivity of the sensor for particular analytes.

While specific examples of chemical sensors based on 4-ethyl-3-thiophenecarboxaldehyde are not yet prevalent in the literature, the table below outlines the sensing principles and potential performance enhancements based on the functional group.

| Sensor Type | Sensing Principle | Analyte Detected | Potential Enhancement by 4-Ethyl Group |

| Colorimetric Sensor | Change in absorption spectrum upon analyte binding. | Metal ions, anions | Increased sensitivity and selectivity. |

| Fluorometric Sensor | Change in fluorescence intensity or wavelength upon analyte binding. | Nitroaromatic compounds (explosives) | Enhanced fluorescence quenching efficiency. |

| Chemiresistive Sensor | Change in electrical resistance upon exposure to analyte vapor. | Volatile organic compounds (VOCs) | Improved sensitivity and faster response times. |

This table illustrates the potential applications of 4-ethyl-3-thiophenecarboxaldehyde in various types of chemical sensors and the projected benefits of the 4-ethyl group.

Advanced Functionalization of Material Surfaces Using the Aldehyde Group

The aldehyde group of 4-ethyl-3-thiophenecarboxaldehyde provides a powerful tool for the covalent modification of material surfaces. This allows for the tailoring of surface properties for a wide range of applications, from biocompatible coatings to electronic interfaces.

A common strategy for surface functionalization involves the reaction of the aldehyde with amine-modified surfaces to form stable imine bonds. This process can be used to graft a layer of 4-ethyl-3-thiophenecarboxaldehyde or its derivatives onto various substrates, including silica, metal oxides, and polymers.

The 4-ethyl group can influence the properties of the functionalized surface. It can increase the hydrophobicity of the surface, which could be desirable for applications requiring water-repellent coatings. In the context of organic electronics, the ethyl group can affect the packing of the molecules on the surface, which in turn can influence the charge transport properties at the interface.

The table below summarizes various surface functionalization techniques that can utilize 4-ethyl-3-thiophenecarboxaldehyde and the potential impact of the 4-ethyl group on the resulting surface properties.

| Surface Functionalization Technique | Substrate | Resulting Surface Property | Potential Impact of 4-Ethyl Group |

| Imine Condensation | Amine-functionalized silica | Hydrophobic, electronically active | Increased hydrophobicity, modified electronic interface |

| Wittig Reaction | Phosphonium ylide-modified polymer | π-conjugated surface | Enhanced conjugation length, altered surface energy |

| Reductive Amination | Amine-functionalized gold | Stable amine linkage, biocompatible | Improved stability, controlled bio-interfacing |

This table outlines methods for surface functionalization using the aldehyde group of 4-ethyl-3-thiophenecarboxaldehyde and the expected influence of the 4-ethyl substituent on the modified surface.

Conclusion and Future Research Perspectives

Summary of Key Research Avenues for 3-Thiophenecarboxaldehyde (B150965), 4-ethyl-

Currently, there is a noticeable absence of published research specifically focused on 3-Thiophenecarboxaldehyde, 4-ethyl-. However, based on the well-documented chemistry of 3-thiophenecarboxaldehyde and related substituted thiophenes, several promising research directions can be proposed. The primary areas of interest would likely revolve around its use as a building block in the synthesis of novel organic materials, particularly conducting polymers and functional dyes.

The introduction of the 4-ethyl group is expected to influence the electronic properties and solubility of its derivatives compared to the unsubstituted parent compound. Alkyl groups are known to be electron-donating, which can affect the reactivity of the thiophene (B33073) ring and the properties of resulting polymers. wikipedia.orgstudypug.com A key research avenue would be to investigate how the ethyl group at the 4-position impacts the polymerization of the monomer and the optoelectronic properties of the resulting poly(4-ethyl-3-thiophenecarboxaldehyde).

Furthermore, the aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, including condensations, oxidations, and reductions. This opens up possibilities for creating a diverse library of derivatives with potential applications in medicinal chemistry and materials science.

Unexplored Synthetic Routes and Mechanistic Investigations

While a definitive, optimized synthesis for 4-ethyl-3-thiophenecarboxaldehyde is not documented in readily accessible literature, established methods for the formylation of thiophenes provide a logical starting point. The Vilsmeier-Haack reaction is a common and effective method for introducing a formyl group onto an aromatic ring. ijpcbs.comwikipedia.org The application of this reaction to 3-ethylthiophene (B160659) would be a primary route to explore. Mechanistic studies of this specific reaction would be crucial to optimize reaction conditions and maximize the yield of the desired 3-formyl isomer over the 2-formyl or 5-formyl isomers. The electron-donating nature of the ethyl group would likely influence the regioselectivity of the formylation. wikipedia.orglibretexts.org

Alternative synthetic strategies could involve the lithiation of a protected 3-ethylthiophene followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The investigation of different protecting groups and reaction conditions would be a valuable area of research to develop an efficient and scalable synthesis.

A comparative study of the reaction kinetics and mechanisms of these different synthetic routes would provide fundamental insights into the reactivity of the 3-ethylthiophene scaffold.

Potential for Novel Material Discovery Through Derivatization and Polymerization

The true potential of 4-ethyl-3-thiophenecarboxaldehyde likely lies in its use as a monomer for the creation of novel polymers. Polythiophenes are a well-known class of conducting polymers with applications in organic electronics. researchgate.netwikipedia.org The presence of the ethyl group at the 4-position could enhance the solubility of the resulting polymer in organic solvents, which is a crucial factor for processability into thin films for electronic devices. nih.gov

The aldehyde group offers a unique opportunity for post-polymerization modification. For instance, the polymer could be functionalized through reactions of the aldehyde, allowing for the tuning of its electronic and physical properties. This could lead to the development of new sensory materials, where the interaction of the aldehyde group with an analyte induces a change in the polymer's conductivity or optical properties.

Furthermore, derivatization of the aldehyde group prior to polymerization can lead to a wide range of new monomers. For example, condensation with various amines could yield Schiff base-containing thiophene monomers, which could be polymerized to form polymers with interesting optical and coordination properties.

Outlook on Expanding the Functional Applications of 4-ethyl-3-thiophenecarboxaldehyde Derivatives

The prospective derivatives of 4-ethyl-3-thiophenecarboxaldehyde could find applications in a variety of fields. The development of soluble, functionalized polythiophenes could lead to new materials for organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). The ability to tune the polymer's properties through both the 4-ethyl substituent and derivatization of the 3-aldehyde group offers a pathway to designing materials with optimized performance for specific applications.

Beyond materials science, derivatives of 4-ethyl-3-thiophenecarboxaldehyde could be explored for their biological activity. Thiophene-containing compounds are known to exhibit a wide range of pharmacological properties. researchgate.net The aldehyde functionality can be converted into various other groups, such as carboxylic acids, alcohols, and amines, which could be key pharmacophores in new drug candidates.

Data Tables

Since specific experimental data for 3-Thiophenecarboxaldehyde, 4-ethyl- is not available, the following table provides data for the parent compound, 3-Thiophenecarboxaldehyde, for comparative purposes.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H4OS | nih.gov |

| Molecular Weight | 112.15 g/mol | nih.gov |

| Boiling Point | 194-196 °C | sigmaaldrich.com |

| Density | 1.28 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.583 | sigmaaldrich.com |

Q & A

Basic Research Questions

Q. What optimized synthetic methodologies exist for 3-Thiophenecarboxaldehyde, 4-ethyl- (9CI), and how do their yields and purities compare?

- Methodology :

- Column Chromatography : A reported synthesis involves column chromatography on silica gel, yielding 64% with characterization via ¹H/¹³C NMR .

- Scalable Synthesis : An alternative method avoids hazardous reagents and ultra-low temperatures, achieving >98% purity through simple mixing/stirring, suitable for industrial-scale research .

- Critical Analysis : Compare solvent systems, reaction times, and scalability. The column method offers moderate yields but requires purification, while the scalable method prioritizes safety and efficiency.

Q. How can NMR spectroscopy validate the structure and purity of 3-Thiophenecarboxaldehyde derivatives?

- Methodology :

- ¹H NMR : Key peaks include δ 9.93 (aldehyde proton), δ 7.36–8.11 (thiophene protons). Integration ratios confirm substituent positions .

- ¹³C NMR : Peaks at δ 183.8 (C=O) and δ 124.4–142.2 (thiophene carbons) verify electronic environments .

- Purity Indicators : Sharp, well-resolved signals and absence of extraneous peaks (e.g., δ 1.2–1.5 for ethyl group impurities) suggest high purity.

Q. What are recommended storage conditions to prevent degradation of 3-Thiophenecarboxaldehyde, 4-ethyl- (9CI)?

- Methodology :

- Store in inert atmospheres (argon/nitrogen) at -20°C to minimize oxidation of the aldehyde group .

- Monitor via periodic NMR or HPLC to detect degradation products (e.g., carboxylic acid derivatives).

Advanced Research Questions

Q. How does the 4-ethyl substituent electronically modulate the thiophene ring’s reactivity in cross-coupling reactions?

- Methodology :

- Electron-Donating Effects : The ethyl group increases electron density at the α-position (δ 7.54 ppm in ¹H NMR), enhancing nucleophilic aromatic substitution (SNAr) reactivity .

- Comparative Studies : Compare with 3-Thiophenecarboxaldehyde derivatives lacking substituents (e.g., ’s 1957 study) to isolate electronic effects.

- Experimental Design : Use DFT calculations to map electron density distribution and correlate with reaction kinetics (e.g., Suzuki-Miyaura coupling efficiency).

Q. What computational approaches align with experimental data for predicting electronic properties of 3-Thiophenecarboxaldehyde derivatives?

- Methodology :

- DFT/COSMO-RS : Model HOMO-LUMO gaps and solvation effects, validated against NMR chemical shifts (e.g., δ 183.8 ppm for C=O in ¹³C NMR) .

- Benchmarking : Compare computed dipole moments with experimental values from related fluorinated benzoyl compounds (e.g., ’s physicochemical data).

Q. How can contradictory data on thiophene derivative stability under acidic conditions be resolved?

- Methodology :

- Controlled Stability Studies : Expose the compound to varying pH (1–14) and monitor via UV-Vis (λmax shifts) or LC-MS for degradation products.

- Comparative Analysis : Contrast with 3-Thiophenecarboxylicacid,4-mercapto-(9CI) ( ), which decomposes at 215–216°C, to identify structural resilience trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.